Olanzapine benzoate

Description

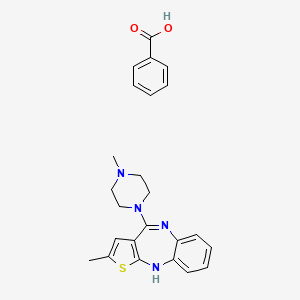

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

861390-70-7 |

|---|---|

Molecular Formula |

C24H26N4O2S |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

benzoic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H20N4S.C7H6O2/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;8-7(9)6-4-2-1-3-5-6/h3-6,11,19H,7-10H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

CQCVGXWYFQCZKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preclinical Pharmacological Profiling of Olanzapine Benzoate and Olanzapine

In Vitro Receptor Binding and Affinity Studies

In vitro radioligand binding assays have been instrumental in characterizing the broad receptor interaction profile of olanzapine (B1677200). These studies determine the affinity of the compound for various neurotransmitter receptors, typically expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. Olanzapine is recognized for its multi-receptor antagonism, interacting with a wide array of dopamine (B1211576), serotonin (B10506), cholinergic, adrenergic, and histamine (B1213489) receptors. guidetopharmacology.orgdrugbank.comnih.gov

Olanzapine demonstrates a high affinity for multiple dopamine receptor subtypes, which is central to its proposed mechanism of action in treating psychosis. droracle.ai It binds with high affinity to D1, D2, D3, and D4 receptors. cambridge.orgnih.gov This antagonism, particularly at the D2 receptors in the brain's mesolimbic pathway, is thought to mediate its antipsychotic effects on the positive symptoms of schizophrenia. nih.gov The binding affinity of olanzapine for dopamine receptors spans the nanomolar range, indicating a potent interaction. droracle.aipsychopharmacologyinstitute.com While it binds effectively to D2 receptors, some studies suggest its affinity is comparatively lower than its affinity for certain serotonin receptors, a characteristic of atypical antipsychotics. droracle.ai

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 11-31 |

| Dopamine D2 | 11-31 |

| Dopamine D3 | - |

| Dopamine D4 | 11-31 |

| Dopamine D5 | - |

Data compiled from multiple sources. droracle.aipsychopharmacologyinstitute.com

A hallmark of olanzapine's atypical profile is its potent antagonism of serotonin (5-HT) receptors, particularly the 5-HT2A subtype. droracle.aipsychopharmacologyinstitute.com It displays high affinity for 5-HT2A, 5-HT2C, and 5-HT6 receptors. nih.govpsychopharmacologyinstitute.comnih.gov The high ratio of 5-HT2A to D2 receptor affinity is a key feature that distinguishes atypical antipsychotics from older, typical agents and is thought to contribute to a lower risk of extrapyramidal side effects. droracle.ai Olanzapine also demonstrates moderate affinity for the 5-HT3 receptor. psychopharmacologyinstitute.com This broad serotonergic activity is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 4 |

| Serotonin 5-HT2C | 11 |

| Serotonin 5-HT3 | 57 |

| Serotonin 5-HT6 | 5 |

Data compiled from multiple sources. droracle.aipsychopharmacologyinstitute.comnih.gov

Olanzapine exhibits notable affinity for cholinergic muscarinic receptors (M1-M5). nih.govpsychopharmacologyinstitute.comnih.gov It acts as an antagonist at these sites, with particularly high affinity reported for the M1 subtype. cambridge.orgnih.gov However, there is some variability in the reported Ki values across different studies and experimental conditions. For instance, one study noted that the binding affinity was significantly reduced in intact cells compared to disrupted cell preparations, suggesting that earlier estimations may have overstated the affinity. nih.gov This anticholinergic activity may be associated with certain side effects. psychopharmacologyinstitute.com

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Muscarinic M1 | 32-73 |

| Muscarinic M2 | 96 |

| Muscarinic M3 | 132 |

| Muscarinic M4 | 32 |

| Muscarinic M5 | 48 |

Data compiled from multiple sources. psychopharmacologyinstitute.comnih.gov

Olanzapine demonstrates potent antagonism at both α1-adrenergic and histamine H1 receptors. nih.govnih.govnih.gov It binds with high affinity to both receptor types, with Ki values in the low nanomolar range. psychopharmacologyinstitute.com The antagonism of H1 receptors is thought to be responsible for the sedative effects sometimes observed with olanzapine treatment. psychopharmacologyinstitute.com Blockade of α1-adrenergic receptors may contribute to cardiovascular effects such as orthostatic hypotension. psychopharmacologyinstitute.com

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Adrenergic α1 | 19 |

| Histamine H1 | 7 |

Data compiled from a 2014 review. psychopharmacologyinstitute.com

In contrast to its high affinity for dopaminergic, serotonergic, muscarinic, H1, and α1 receptors, olanzapine binds only weakly to several other receptor systems. psychopharmacologyinstitute.com Its affinity for gamma-aminobutyric acid type A (GABAA), benzodiazepine (B76468) (BZD), and β-adrenergic receptors is low, with Ki values typically greater than 10,000 nM. psychopharmacologyinstitute.comdrugbank.com This indicates that these systems are not primary targets for the therapeutic actions of olanzapine.

In Vivo Neuropharmacological Assessments in Animal Models

In vivo studies in animal models have further elucidated the neuropharmacological effects of olanzapine, providing functional context to its in vitro binding profile. These assessments confirm its activity at key receptor sites and offer insights into its therapeutic actions and potential for side effects.

Microdialysis studies in rats have shown that olanzapine can increase extracellular levels of dopamine and norepinephrine (B1679862) in brain regions implicated in schizophrenia, such as the prefrontal cortex, nucleus accumbens, and neostriatum. cambridge.orgnih.govsemanticscholar.org This effect on neurotransmitter release is consistent with its complex receptor antagonism profile.

Behavioral pharmacology studies, such as the conditioned avoidance response (CAR) model in rats, are well-established preclinical tests predictive of antipsychotic efficacy. nih.govnih.gov Olanzapine has been shown to dose-dependently disrupt conditioned avoidance responding in rats. nih.gov This effect is believed to be mediated by the attenuation of the motivational salience of the conditioned stimulus, a mechanism shared by other effective antipsychotic drugs. nih.gov

Furthermore, in vivo studies have confirmed that olanzapine exhibits potent antagonist activity at D2 and 5-HT2A receptors while having less activity at D1 and muscarinic receptors. cambridge.orgnih.gov Electrophysiological studies have demonstrated that olanzapine selectively inhibits dopaminergic neurons in the mesolimbic (A10) pathway more than in the nigrostriatal (A9) pathway. cambridge.orgnih.gov This regional selectivity is thought to underlie the lower incidence of extrapyramidal (motor) side effects compared to older antipsychotics. cambridge.orgnih.gov In mouse models, olanzapine has also been shown to reverse cognitive deficits relevant to schizophrenia, such as impairments in recognition and working memory, although these effects can be dose-dependent. hsmc.gr

Dopaminergic and Serotonergic Antagonism in Behavioral Models

Preclinical behavioral assays confirm that olanzapine interacts with multiple neurotransmitter systems, most notably dopaminergic and serotonergic pathways. nih.gov Its profile in animal models is indicative of potent serotonin 5-HT2A and dopamine D2 receptor antagonism. nih.govpatsnap.com

In mouse models, olanzapine effectively antagonizes behaviors induced by both dopamine and serotonin agonists. It blocks apomorphine-induced climbing behavior, which demonstrates in vivo dopamine D1/D2 receptor antagonist activity. nih.govdoi.org Furthermore, it antagonizes 5-hydroxytryptophan-induced head twitches in mice, confirming its potent 5-HT2 antagonist activity in a living system. nih.govnih.govdoi.org A key finding is that olanzapine blocks these serotonergic effects at significantly lower doses than those required to block dopaminergic effects, highlighting its potent 5-HT2 antagonism relative to its dopamine antagonism. nih.govnih.govdoi.org

A hallmark of olanzapine's atypical profile is its separation of antipsychotic-like activity from motor side effects in animal models. In conditioned avoidance paradigms in rats, olanzapine effectively inhibits the avoidance response, a predictor of antipsychotic efficacy. nih.govnih.gov Crucially, catalepsy, an animal model surrogate for extrapyramidal symptoms (EPS), is only observed at much higher doses. nih.govnih.govdoi.org This wide separation between the effective dose for conditioned avoidance and the dose inducing catalepsy suggests a lower liability for motor side effects compared to typical antipsychotics. nih.govdoi.org

Comparable behavioral data specifically profiling the dopaminergic and serotonergic antagonism of olanzapine benzoate (B1203000) were not found in the reviewed scientific literature.

| Behavioral Model | Species | Effect of Olanzapine | Receptor System Implicated | Key Finding |

|---|---|---|---|---|

| Apomorphine-Induced Climbing | Mouse | Antagonizes behavior | Dopamine D1/D2 | Demonstrates in vivo dopamine receptor blockade. nih.govnih.gov |

| 5-HTP-Induced Head Twitch | Mouse | Antagonizes behavior | Serotonin 5-HT2A | Shows potent in vivo serotonin receptor blockade. nih.govnih.gov |

| Conditioned Avoidance Response | Rat | Inhibits response (ED₅₀: 4.7 mg/kg p.o.) | Dopamine D2 | Predicts antipsychotic efficacy. nih.govdoi.org |

| Catalepsy Induction | Rat | Induces catalepsy only at high doses (ED₅₀: 39.4 mg/kg p.o.) | Dopamine D2 (Striatal) | Large therapeutic index suggests low EPS risk. nih.govdoi.org |

Electrophysiological Investigations of Neuronal Pathways (Mesolimbic vs. Striatal Dopaminergic Neurons)

Electrophysiological studies in rats have been crucial in elucidating the mechanism behind olanzapine's atypical profile, particularly its selective action on different dopamine pathways. These studies focus on the firing rates of dopamine neurons in the ventral tegmental area (VTA or A10), which projects to the mesolimbic system, versus the substantia nigra pars compacta (SNc or A9), which projects to the striatum. nih.gov The mesolimbic pathway is associated with the therapeutic effects of antipsychotics, while the striatal pathway is linked to motor side effects. psychiatrist.com

Acute administration of olanzapine has been shown to selectively increase the number of spontaneously active A10 (mesolimbic) dopamine neurons without significantly affecting A9 (striatal) neurons. nih.gov Conversely, chronic administration of olanzapine leads to a decrease in the number of spontaneously active A10 dopamine cells, again with no effect on the A9 cells. nih.gov This effect, which is reversible with the dopamine agonist apomorphine, is believed to be due to depolarization inactivation and is a characteristic shared with other atypical antipsychotics like clozapine. nih.gov

This selective inhibition of the mesolimbic dopaminergic system over the nigrostriatal system is a key finding that provides a biological basis for olanzapine's lower incidence of EPS. nih.govcambridge.orgnih.gov In vivo microdialysis studies further support these findings, showing that olanzapine increases extracellular dopamine levels in the prefrontal cortex and nucleus accumbens (areas associated with the mesolimbic/mesocortical pathways). nih.govnih.gov

Specific electrophysiological investigations into the effects of olanzapine benzoate on mesolimbic and striatal neuronal pathways were not identified in the reviewed literature.

| Administration | Neuronal Pathway | Effect on Spontaneously Active DA Neurons | Implication |

|---|---|---|---|

| Acute | A10 (Mesolimbic) | Increased number | Selective action on mesolimbic pathway. nih.gov |

| A9 (Striatal) | No change | ||

| Chronic (21 days) | A10 (Mesolimbic) | Decreased number (Depolarization inactivation) | Sustained therapeutic-like action with low impact on motor pathways, predicting low EPS risk. nih.govcambridge.org |

| A9 (Striatal) | No change |

Research on Cognitive Function and Memory in Animal Models

Olanzapine's effects on cognition have been investigated in various animal models, particularly those designed to mimic the cognitive deficits associated with schizophrenia. A common model involves the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine or MK-801, which induce cognitive impairments in rodents. nih.govcambridge.orgnih.govresearchgate.net

Studies have shown that olanzapine can reverse or attenuate the cognitive deficits induced by these agents. nih.govcambridge.org For instance, olanzapine has been found to improve performance in spatial learning and memory tasks, such as the Morris water maze and radial arm maze, in rats with ketamine- or MK-801-induced impairments. researchgate.netnih.gov In a mouse model of schizophrenia involving social isolation, low to moderate doses of olanzapine improved recognition memory and performance in a T-maze task. hsmc.gr Similarly, in a ketamine-induced rat model, olanzapine treatment attenuated memory impairment in the novel object recognition test. nih.govresearchgate.net

While much of the data points toward cognitive benefits, some studies have reported conflicting results, with certain findings suggesting that olanzapine may not improve, or could potentially disrupt, cognitive function in control animals. researchgate.net Despite having anticholinergic properties in vitro, olanzapine does not appear to produce anticholinergic-like deficits in tests of cognitive function in vivo. psychiatrist.comnih.govcambridge.org

Research specifically evaluating this compound's impact on cognition is limited. However, one study investigated the co-treatment of olanzapine with sodium benzoate in a ketamine-induced rat model of schizophrenia. researchgate.net The results of this study indicated that the combination treatment led to improvements in activities of daily living, spatial learning, and working memory. researchgate.net

| Animal Model | Cognitive Domain Tested | Behavioral Test | Observed Effect of Olanzapine |

|---|---|---|---|

| Ketamine/MK-801 Induced Deficits | Spatial Learning & Memory | Morris Water Maze, Radial Arm Maze | Improves performance; reverses deficits. researchgate.netnih.gov |

| Ketamine Induced Deficits | Recognition Memory | Novel Object Recognition | Attenuates memory impairment. nih.govresearchgate.net |

| Social Isolation Model | Recognition Memory, Working Memory | Novel Object Recognition, T-Maze | Improves performance at low-moderate doses. hsmc.gr |

| NMDA Antagonist Models | General Cognitive Deficits | Various | Reverses behavioral deficits. nih.govnih.govcambridge.org |

Anxiolytic and Antidepressant-like Effects in Rodent Behavioral Paradigms

Preclinical studies suggest that olanzapine possesses anxiolytic and antidepressant-like properties, distinguishing it from typical antipsychotics. researchgate.net In rodent models of anxiety, such as the elevated plus-maze test, olanzapine has been shown to produce an anxiolytic-like effect, increasing the time spent in and the number of entries into the open arms of the maze. jarem.orgresearchgate.net Unlike typical antipsychotics, olanzapine increases responding in the conflict component of a modified Geller-Seifter test, which is also indicative of anxiolytic activity. nih.govdoi.org

The anxiolytic effects of olanzapine may be dependent on the duration of treatment. One study in rats found that olanzapine appeared to have anxiety-producing (anxiogenic) effects after 21 days of treatment but became anxiety-reducing (anxiolytic) after 42 days of treatment. canterbury.ac.nz

There is no specific information available from the reviewed sources regarding the anxiolytic or antidepressant-like effects of the this compound compound in rodent models.

| Effect Type | Behavioral Paradigm | Species | Key Finding |

|---|---|---|---|

| Anxiolytic-like | Elevated Plus-Maze | Rat/Mouse | Increases open arm exploration. jarem.orgresearchgate.net |

| Geller-Seifter Conflict Test | Rat | Increases responding during the conflict phase. nih.govdoi.org | |

| Defensive Burying Task | Rat | Reduces freezing time in response to shock. researchgate.net | |

| Antidepressant-like | Unpredictable Chronic Mild Stress (UCMS) | Mouse | Prevents stress-induced behavioral deficits. nih.gov |

| Forced Swimming Test / Tail Suspension Test | Mouse | Decreases immobility time. researchgate.netnih.gov |

Pharmacokinetic and Metabolic Research of Olanzapine Benzoate and Its Parent Compound Olanzapine in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical studies utilizing various animal models, including rats, mice, dogs, monkeys, sheep, and zebrafish, have provided significant insights into the ADME profile of olanzapine (B1677200). These studies are crucial for understanding the behavior of the compound within a biological system before human trials.

Gastrointestinal Absorption and Peak Plasma Concentrations

Olanzapine is generally well absorbed after oral administration in preclinical models. In rats, olanzapine was readily absorbed with peak plasma concentrations typically reached within approximately 45 minutes after an oral dose. nih.gov In beagle dogs, the absolute oral bioavailability of olanzapine was estimated to be 73%. nih.govfda.gov In monkeys, the oral absorption was at least 55%, and in mice, it was 32%. nih.gov Studies in rats using a long-acting intramuscular formulation of olanzapine (olanzapine pamoate) showed initially rapid absorption with the time to maximum concentration (Tmax) generally occurring within the first day, while in dogs, Tmax occurred after approximately 3 to 6 days. fda.gov

Data on peak plasma concentrations vary depending on the animal species, dose, and route of administration. For instance, in rats administered a single oral dose of 6 mg/kg, peak concentrations were achieved around 45 minutes post-dose. nih.gov In dogs, peak plasma levels were reached more rapidly following intramuscular dosing (0.7 hours) compared to oral dosing (3.25 hours) at the same dose level. fda.gov

Tissue Distribution and Accumulation (e.g., brain, liver, lung, kidney, spleen, fat)

Olanzapine exhibits extensive tissue distribution in preclinical models due to its lipophilic nature. omicsonline.orgnih.gov Studies in rats showed that olanzapine was widely distributed in tissues, with the area under the concentration-time curve (AUC) being lowest in plasma and largest in the liver and lung. nih.gov The AUC of olanzapine was reported to be eight times larger in the brain and three to 32 times larger in other tissues compared to plasma. nih.gov After repeated oral doses in rats, plasma and tissue concentrations were generally higher than after repeated intraperitoneal doses. nih.gov The liver and spleen showed the highest concentrations after oral and intraperitoneal doses, respectively. nih.gov Tissue concentrations were found to be four to 46-fold higher than those in plasma and correlated with administered doses. nih.gov Brain levels in rats were, on average, 6.3-13.1 times higher than corresponding plasma levels after oral doses and 5.4-17.6 times higher after intraperitoneal doses. nih.gov

In sheep, olanzapine showed limited capacity to cross the plasma-milk barrier, which was attributed to its high affinity for plasma proteins (93%). farmaciajournal.com

Hepatic Metabolism Pathways (Conjugative and Oxidative)

Olanzapine undergoes extensive metabolism in the liver through both conjugative and oxidative pathways. medsafe.govt.nzeuropa.eupsychopharmacologyinstitute.com This hepatic metabolism represents a significant portion of the compound's elimination. psychopharmacologyinstitute.comdrugbank.com In the plasma of animals after multiple dosing, major circulating metabolites included the 10-N-glucuronide and 4'-N-desmethyl olanzapine. psychopharmacologyinstitute.com Direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation are considered the primary metabolic pathways for olanzapine. psychopharmacologyinstitute.com

Role of Cytochrome P450 Isoenzymes (CYP1A2, CYP2D6, CYP3A4, CYP2C9, CYP2C19) in Metabolism

Several cytochrome P450 isoenzymes are involved in the oxidative metabolism of olanzapine in preclinical models, with CYP1A2 and CYP2D6 playing significant roles. nih.govpsychopharmacologyinstitute.comdrugbank.comoup.comnih.govresearchgate.netnih.govmdpi.com In vitro studies suggest that CYP1A2 and CYP2D6 contribute to olanzapine oxidation. psychopharmacologyinstitute.com Specifically, CYP1A2 is a major enzyme involved in the formation of 4'-N-desmethyl olanzapine. drugbank.comresearchgate.net CYP2D6 catalyzes the formation of 2-OH olanzapine. drugbank.com While CYP1A2 is considered a primary metabolic enzyme for olanzapine, the involvement of CYP2D6 appears to be a minor metabolic pathway in vivo. psychopharmacologyinstitute.comnih.govresearchgate.net

Other CYP enzymes like CYP3A4, CYP2C9, and CYP2C19 are also part of the broader CYP system involved in drug metabolism mdpi.com, but their specific contribution as major pathways for olanzapine metabolism in preclinical models is less emphasized compared to CYP1A2 and CYP2D6 in the search results. Some sources indicate that no metabolites derived via CYP3A have been identified in humans europa.eu, which might extend to some preclinical models, though specific data for all preclinical species searched is not uniformly available.

Flavin-containing Monooxygenase 3 (FMO3) Involvement in Metabolism

The flavin-containing monooxygenase system, particularly FMO3, is also involved in the oxidative metabolism of olanzapine. nih.govpsychopharmacologyinstitute.comdrugbank.comresearchgate.net FMO3 is responsible for the formation of olanzapine N-oxide. drugbank.comresearchgate.net Studies using liver microsomes and recombinant enzymes have shown that FMO3 contributes to the N-oxygenation of olanzapine. researchgate.net The contribution of FMOs to drug metabolism may be underestimated, and Fmo1(-/-), Fmo2(-/-), Fmo4(-/-) mice are considered a good animal model for studying FMO-mediated drug metabolism relevant to humans. researchgate.netcapes.gov.br It is important to note that there can be species-specific and gender-specific differences in FMO3 expression in animal models like mice. nih.gov

Metabolite Identification and Preclinical Pharmacological Activity

Several metabolites of olanzapine have been identified in preclinical animal studies. The principal urinary metabolites in mice included 7-hydroxy OLZ glucuronide, 2-hydroxymethyl OLZ, and 2-carboxy OLZ. nih.gov In dogs, the major metabolite was 7-hydroxy-N-oxide OLZ, with other identified metabolites including 2-hydroxymethyl OLZ, 2-carboxy OLZ, N-oxide OLZ, 7-hydroxy OLZ and its glucuronide, and N-desmethyl OLZ. nih.gov The major metabolite in monkey urine was N-desmethyl-2-carboxy OLZ. nih.gov Other metabolites identified in monkey urine included N-oxide-2-hydroxymethyl, 2-carboxyl OLZ, and 2-hydroxymethyl OLZ. nih.gov

In mice and dogs, olanzapine was metabolized through aromatic hydroxylation, allylic oxidation, N-dealkylation, and N-oxidation reactions. nih.gov The major circulating metabolites in plasma after multiple dosing, 10-N-glucuronide and 4'-N-desmethyl olanzapine, have been reported to lack pharmacological activity at the concentrations observed in preclinical studies. psychopharmacologyinstitute.com While 4'-N-desmethyl olanzapine is sometimes considered pharmacologically active researchgate.net, other sources indicate its activity is significantly less than the parent compound. medsafe.govt.nzeuropa.eu The predominant pharmacologic activity observed in animal studies is attributed to the parent compound, olanzapine. medsafe.govt.nzeuropa.eu

Preclinical Pharmacokinetic Data Summary

| Animal Model | Route of Administration | Bioavailability (%) | Tmax (approximate) | Terminal Half-life (approximate) | Major Elimination Route |

| Rat | Oral | 47% (relative to oral) fda.gov | 45 minutes nih.gov | 2.5 hours (plasma) nih.gov | Primarily metabolism, excretion in urine and feces psychopharmacologyinstitute.comfrontiersin.org |

| Mouse | Oral | 32% nih.gov | Not specified | 3 hours nih.gov | Primarily feces nih.gov |

| Dog | Oral | 73% nih.govfda.gov | 3.25 hours fda.gov | 9 hours nih.gov | Primarily feces nih.gov |

| Dog | Intramuscular | >100% fda.gov | 0.7 hours fda.gov | 10 hours fda.gov | Primarily metabolism, excretion in urine and feces psychopharmacologyinstitute.comfrontiersin.org |

| Monkey | Oral | At least 55% nih.gov | Not specified | 3 hours nih.gov | Primarily urine nih.gov |

Note: Data are compiled from various studies and may represent different doses and study designs.

Tissue Distribution Ratios (Tissue:Plasma AUC Ratio) in Rats (Single Oral Dose)

| Tissue | AUC Ratio |

| Brain | 8 nih.gov |

| Liver | Largest nih.gov |

| Lung | Largest nih.gov |

| Other tissues | 3-32 nih.gov |

Note: Based on a single oral dose of 6 mg/kg in rats. nih.gov

Major Metabolic Enzymes and Pathways

| Pathway | Primary Enzymes Involved | Metabolites Formed (Preclinical) |

| Oxidative Metabolism | CYP1A2, CYP2D6, FMO3 | 4'-N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, Olanzapine N-oxide, 7-hydroxy olanzapine nih.govdrugbank.comresearchgate.net |

| Conjugative Metabolism | UGT enzymes (e.g., UGT1A4) | 10-N-glucuronide, 7-hydroxy OLZ glucuronide nih.govpsychopharmacologyinstitute.comdrugbank.comresearchgate.net |

Elimination Half-life and Clearance in Animal Models

Preclinical studies in various animal species have investigated the pharmacokinetic profile of olanzapine. These studies provide foundational data on elimination half-life and clearance before human trials. For instance, pharmacokinetic studies were conducted in rats, mice, dogs, and monkeys, showing satisfactory absorption, distribution, and extensive metabolism after oral dosing europa.eu. After intramuscular administration in dogs and monkeys, absorption was complete, with absolute bioavailability considered to be approximately 100% europa.eu. The plasma AUC for olanzapine was observed to be two to three times greater after intramuscular injection compared to an oral dose in these models europa.eu. Toxicokinetic studies in rats (1 to 16 mg/kg) and dogs (2 to 10 mg/kg) as part of chronic toxicity evaluations also provided data on exposure levels europa.eu.

While specific numerical values for half-life and clearance can vary significantly between species due to differences in metabolic rates and pathways, these preclinical studies are essential for understanding the general disposition of olanzapine. For context, in healthy human subjects, the mean terminal elimination half-life of olanzapine has been reported to range from 21 to 54 hours, with a mean of approximately 30 hours, and apparent plasma clearance ranging from 12 to 47 L/hr, with a mean of about 25 L/hr fda.govpsychopharmacologyinstitute.com. Although these are human data, they highlight the parameters that preclinical studies aim to characterize in animal models to predict human pharmacokinetics.

Preclinical Drug-Drug Interaction Mechanisms

Preclinical research has explored the potential for drug-drug interactions involving olanzapine, primarily focusing on its metabolism by cytochrome P450 (CYP) enzymes and glucuronidation pathways. These studies in animal models and in vitro systems using animal or human enzymes are vital for identifying potential interaction risks.

Inhibition and Induction of Metabolic Enzymes (e.g., CYP1A2 inhibitors/inducers)

Olanzapine is primarily metabolized by CYP1A2 and, to a lesser extent, by CYP2D6 and flavin-containing monooxygenase 3 (FMO3) europa.euresearchgate.netnih.govdrugbank.com. Preclinical studies, including those using animal models, have investigated the impact of inhibitors and inducers of these enzymes on olanzapine metabolism.

Studies using animal models, such as adult male Wistar rats, have investigated the kinetic modeling of drug-drug interactions between olanzapine and CYP1A2 inhibitors like fluoroquinolone antibiotics (ciprofloxacin and norfloxacin) researchgate.netfarmaciajournal.com. These studies confirmed the inhibitory effect of ciprofloxacin (B1669076) and norfloxacin (B1679917) on CYP1A2 when co-administered with olanzapine, leading to statistically significant changes in the pharmacokinetics of olanzapine and its metabolite, N-desmethyl olanzapine farmaciajournal.com. Enzyme inhibition resulted in reduced clearance and increased systemic exposure to olanzapine and its active metabolite in these preclinical models farmaciajournal.com. Ciprofloxacin was shown to completely inhibit presystemic metabolism, resulting in a 2.2-fold increase in olanzapine exposure, while norfloxacin led to a 3.2-fold increase researchgate.net.

In vitro studies, often using animal liver microsomes or hepatocytes, complement in vivo animal studies by helping to identify the specific enzymes involved and the nature of the interaction (inhibition or induction). While many cited studies refer to human enzymes or clinical interactions, the principles explored regarding CYP1A2 inhibition and induction are directly relevant to preclinical investigations in animal models designed to predict such interactions. For example, smoking is known to induce CYP1A2 activity, and this effect has been observed and studied in preclinical contexts to understand its impact on olanzapine clearance europa.euhpra.ieeuropa.eudiva-portal.org.

Impact on Glucuronidation Pathways

Glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, is another major metabolic pathway for olanzapine researchgate.netnih.govdrugbank.com. The major circulating metabolite in humans is the 10-N-glucuronide fda.govhres.caeuropa.eu. Preclinical studies, including those utilizing humanized-liver mice, have investigated the role of glucuronidation in olanzapine metabolism. These models have shown the production of human-specific olanzapine N10-glucuronide, consistent with in vitro human glucuronidation data researchgate.net. High UGT1A4-dependent N10-glucuronidation has been observed in the liver microsomes from humanized-liver mice, suggesting this pathway's significance in a preclinical model designed to mimic human metabolism researchgate.net. Studies in rats have also explored the relationship between olanzapine glucuronidation and the gut microbiome, suggesting a potential influence on bioavailability nih.gov.

Pharmacogenomic Influences on Olanzapine Metabolism in Preclinical Contexts

Pharmacogenomics explores how genetic variations influence drug response, including metabolism. While much of the research in this area is conducted in humans, preclinical models can be used to investigate the functional consequences of genetic polymorphisms in drug-metabolizing enzymes relevant to olanzapine.

Genetic Polymorphisms of Metabolic Enzymes (e.g., CYP2D6, FMO3 genotypes) in Animal Models

Animal models can be genetically engineered or selected to study the impact of variations in genes encoding metabolic enzymes like CYP2D6 and FMO3 on olanzapine metabolism. Although the direct impact of specific human polymorphisms (e.g., CYP2D6 poor metabolizer status or FMO3 variants) can only be fully assessed in human subjects, animal models can help elucidate the role of these enzymes. For instance, genetically modified mice lacking specific FMO enzymes (Fmo1(-/-), Fmo2(-/-), Fmo4(-/-)) have been developed as models for FMO-mediated drug metabolism, which can be relevant for studying olanzapine N-oxidation catalyzed by FMO3 researchgate.net.

Studies have shown that CYP2D6 appears to play a secondary role in olanzapine biotransformation, and many studies have not demonstrated a strong association between CYP2D6 activity and olanzapine plasma levels researchgate.netnih.gov. However, preclinical models can still be valuable for understanding the enzymatic activity and potential compensatory pathways in the absence or reduction of function of certain enzymes. Research in humans has indicated that genetic polymorphisms in FMO3 can be associated with variability in olanzapine N-oxide formation researchgate.netresearchgate.net. Preclinical models can potentially be used to further investigate the functional impact of such genetic variations on FMO3 activity and subsequent olanzapine metabolism.

Influence of Smoking Status on Preclinical Olanzapine Clearance

Smoking is a known inducer of CYP1A2 activity, the primary enzyme involved in olanzapine metabolism europa.euhpra.ieeuropa.euhres.camedsafe.govt.nzmedsafe.govt.nzmentalhealthjournal.orghpra.ie. This induction leads to increased clearance of olanzapine and consequently lower plasma concentrations. The influence of smoking status on olanzapine clearance has been investigated in preclinical contexts to understand the underlying mechanisms. Animal studies can be designed to expose animals to cigarette smoke or specific inducing compounds to mimic the effects of smoking on CYP1A2 activity and observe the resulting changes in olanzapine pharmacokinetics.

Studies have shown that smoking induces CYP1A2 metabolism of olanzapine, resulting in higher clearance in smokers compared to non-smokers europa.euhpra.ieeuropa.eumedsafe.govt.nzmedsafe.govt.nz. This effect has been consistently observed and is attributed to the induction of CYP1A2 enzyme expression by polycyclic aromatic hydrocarbons in cigarette smoke europa.euresearchgate.net. Preclinical models allow for controlled investigation of this induction phenomenon and its quantitative impact on olanzapine clearance, providing data that supports the understanding of this interaction observed in humans.

Table 1: Summary of Key Preclinical Pharmacokinetic and Metabolic Findings for Olanzapine

| Aspect | Finding (in Preclinical Models where specified or relevant) | Source Indices |

| Elimination Half-life | Varied across species; generally consistent with extensive metabolism. (Human data: 21-54 hours) | europa.eufda.govpsychopharmacologyinstitute.com |

| Plasma Clearance | Varied across species; generally consistent with extensive metabolism. (Human data: 12-47 L/hr) | europa.eufda.govpsychopharmacologyinstitute.com |

| Primary Metabolic Enzymes | CYP1A2, UGT1A4. Minor contributions from CYP2D6, FMO3. | europa.euresearchgate.netnih.govdrugbank.com |

| CYP1A2 Inhibition | Inhibitors like fluoroquinolones (ciprofloxacin, norfloxacin) increase olanzapine exposure in rat models. | researchgate.netfarmaciajournal.com |

| CYP1A2 Induction | Smoking induces CYP1A2, increasing olanzapine clearance (studied in preclinical contexts relevant to human observation). | europa.euhpra.ieeuropa.eumedsafe.govt.nzmedsafe.govt.nzhpra.ie |

| Glucuronidation | Major pathway; UGT1A4 is key; human-specific N10-glucuronide observed in humanized-liver mice. Gut microbiome may influence. | researchgate.netnih.govdrugbank.comresearchgate.netnih.gov |

| CYP2D6 Polymorphisms | Appears to have minor influence on overall olanzapine metabolism. | researchgate.netnih.govdiva-portal.orgnih.gov |

| FMO3 Polymorphisms | Associated with variability in N-oxide metabolite formation. | researchgate.netdiva-portal.orgresearchgate.net |

| Smoking Influence | Induces CYP1A2, increasing clearance. | europa.euhpra.ieeuropa.eumedsafe.govt.nzmedsafe.govt.nzhpra.ie |

Preclinical Toxicological Mechanisms and Safety Pharmacology of Olanzapine Benzoate and Olanzapine for Context

Mechanisms of Organ-Specific Toxicity in Animal Models (e.g., hepatic, renal, reproductive)

Preclinical studies using animal models have identified several mechanisms underlying olanzapine-induced toxicity in specific organs, including the liver, kidneys, and reproductive system.

Hepatic Toxicity: In murine models, olanzapine (B1677200) administration has been shown to induce nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis (the accumulation of lipid droplets in hepatocytes). nih.gov This effect appears to be independent of body weight gain. nih.gov One identified mechanism involves the apolipoprotein A5 (apoA5) pathway. nih.gov Olanzapine treatment in mice led to increased hepatic protein levels of apoA5 while reducing its secretion into the plasma, a process mediated by increased expression of sortilin, which inhibits apoA5 secretion. nih.gov The resulting intracellular accumulation of apoA5 contributes to hepatocyte steatosis. nih.gov Furthermore, studies show that olanzapine can dysregulate glucose and lipid metabolism, depleting hepatic glycogen (B147801) reserves and simultaneously activating both AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which have opposing metabolic functions. louisville.edu Co-exposure to a high-fat diet significantly exacerbates olanzapine-induced liver damage, worsening fat accumulation and inflammatory responses. louisville.edufda.gov

Renal Toxicity: Studies in male rats have demonstrated that chronic olanzapine administration can induce nephrotoxic effects. nih.govisciii.es The proposed mechanism for this renal damage is the induction of oxidative stress. isciii.esfrontiersin.org Treatment with olanzapine has been shown to increase the formation of free radicals, leading to a decrease in the kidney's antioxidant capacity and a rise in oxidant levels. frontiersin.org Histopathological evaluations of rat kidneys following olanzapine exposure have revealed signs of nephrotoxicity. nih.gov

Reproductive Toxicity: In male rats, olanzapine has been found to induce reproductive toxicity through several mechanisms. researchgate.netnih.gov Pathological findings in testicular structure are observed, along with a dose-dependent decrease in normal sperm morphology. researchgate.netnih.govmdpi.com The underlying mechanisms involve the disruption of the hypothalamic-pituitary-gonadal axis, characterized by decreased serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101). researchgate.netnih.gov Additionally, olanzapine induces testicular oxidative stress, evidenced by decreased levels of the antioxidant glutathione (B108866) (GSH) in testis tissue. researchgate.netmdpi.com Exposure to olanzapine during lactation has also been shown to cause testicular and endocrine pathology in prepuberal male rat offspring, including reduced testicular weight, seminiferous tubule volume, and testosterone levels, alongside increased prolactin levels. louisville.edu

Table 1: Summary of Organ-Specific Toxicity Mechanisms of Olanzapine in Animal Models

| Organ System | Animal Model | Key Mechanistic Findings |

|---|---|---|

| Hepatic | Mouse | Induction of hepatic steatosis via the apoA5 and sortilin pathway; dysregulation of glucose/lipid metabolism through AMPK and mTOR signaling. nih.govlouisville.edu |

| Renal | Rat | Induction of oxidative stress, leading to an imbalance in oxidant/antioxidant levels. isciii.esfrontiersin.org |

| Reproductive | Rat | Disruption of the hypothalamic-pituitary-gonadal axis (decreased LH, FSH, testosterone); induction of testicular oxidative stress (decreased GSH). researchgate.netmdpi.comnih.gov |

Cellular and Molecular Mechanisms of Cardiotoxicity in Preclinical Overdose Models

The precise mechanism of death in olanzapine overdose is suggested to involve cardiac toxicity at the cellular membrane level. nih.gov Preclinical studies on isolated rat hearts provide insight into the cellular and molecular mechanisms of olanzapine-induced cardiotoxicity. Acute administration of olanzapine was found to disturb cardiac energy metabolism. nih.govresearchgate.net This was associated with increased phosphorylation of acetyl-CoA carboxylase and elevated tissue ATP levels. nih.gov Concurrently, olanzapine treatment led to lower phosphorylation levels of the protein kinase Akt and its downstream target, AS160, which is a key regulator of GLUT4 trafficking. nih.gov These findings reinforce that mitochondria-involved mechanisms are critical in antipsychotic-induced cardiotoxicity. nih.gov Proteomic and transcriptomic analyses of mouse hearts treated with olanzapine revealed that mitochondrial function and oxidative phosphorylation were significantly affected. researchgate.net Further investigation using dual-omics analyses in mice identified that spliceosome signaling represents a common intracellular mechanism underlying the cardiotoxicity of olanzapine and other second-generation antipsychotics. researchgate.net

Table 2: Cellular and Molecular Mechanisms of Olanzapine Cardiotoxicity in Preclinical Models

| Cellular/Molecular Mechanism | Model System | Observed Effect |

|---|---|---|

| Energy Metabolism | Isolated Rat Heart | Increased acetyl-CoA carboxylase phosphorylation; increased tissue ATP levels. nih.govresearchgate.netnih.gov |

| Signaling Pathways | Isolated Rat Heart | Decreased phosphorylation of Akt and its downstream product AS160. nih.gov |

| Mitochondrial Function | Mouse Heart | Significant impact on mitochondrial function and oxidative phosphorylation pathways. researchgate.net |

| Spliceosome Signaling | Mouse Heart | Disruption of spliceosome signaling as a common mechanism for cardiotoxicity. researchgate.net |

Neurotoxicity Mechanisms in Preclinical Studies

Preclinical research indicates that olanzapine can exert dose-dependent neurotoxic effects. researchgate.net A primary mechanism involves the induction of mitochondrial damage and the production of cell-damaging reactive oxygen species (ROS). nih.gov However, this overt neurotoxicity is often prevented by a concomitant induction of cytoprotective autophagy and mitophagy. nih.gov Studies in human neuroblastoma cells (SH-SY5Y) and in mice have shown that olanzapine triggers this autophagic response. nih.gov When autophagy is inhibited, the neurotoxic actions of olanzapine are unmasked, leading to increased expression of proapoptotic genes and neuronal DNA fragmentation in the brain. nih.gov This suggests that autophagy is a critical protective mechanism against olanzapine-mediated neurotoxicity. nih.gov Other studies in PC12 cells show that olanzapine can protect against neurotoxicity induced by agents like rotenone (B1679576) by activating autophagy through the AMPK pathway. vetmeds.org Furthermore, long-term olanzapine administration in rats has been shown to increase the expression of the neural chemorepulsant protein draxin in the hippocampus, suggesting a modulatory effect on adult neurogenesis. nih.gov

Oxidative Stress and Antioxidant Mechanisms in Preclinical Models

Oxidative stress is a recurring and central mechanism in the preclinical toxicology of olanzapine across various organ systems. isciii.esfrontiersin.orgmdpi.com

In models of reproductive and renal toxicity, olanzapine administration leads to an imbalance between oxidants and antioxidants. frontiersin.orgresearchgate.net This is characterized by increased levels of lipid peroxidation products like malondialdehyde (MDA) and decreased levels or activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). researchgate.netmdpi.comnih.govresearchgate.net

In the context of hepatic toxicity, oxidative stress is markedly worsened when olanzapine treatment is combined with a high-fat diet. fda.gov The protective effects of antioxidants have been demonstrated in this model; for instance, sulforaphane, an Nrf2 inducer, can prevent liver injury by limiting oxidative stress. louisville.edu Similarly, in the liver of socially isolated rats, chronic olanzapine treatment showed a protective effect on hepatic protein oxidation and improved antioxidant defense by increasing SOD activity. nih.govresearchgate.net

The neurotoxic effects of olanzapine are also linked to oxidative stress through the generation of ROS and mitochondrial dysfunction. nih.govresearchgate.net Interestingly, some studies suggest a dual role for olanzapine, where low concentrations may exhibit beneficial antioxidant properties, while higher concentrations result in cell damage mediated by oxidative stress. researchgate.net

Table 3: Role of Oxidative Stress in Olanzapine Toxicity in Preclinical Models

| Organ/System | Animal/Cell Model | Oxidative Stress Manifestations | Antioxidant System Response |

|---|---|---|---|

| Reproductive | Rat | Increased lipid peroxidation. | Decreased glutathione (GSH) in testes. researchgate.netmdpi.com |

| Renal | Rat | Increased free radical formation. | Decreased overall antioxidant capacity. frontiersin.org |

| Hepatic | Mouse/Rat | Increased malondialdehyde (MDA) and protein carbonyls (PCO). nih.govresearchgate.net | Altered SOD and CAT activity; protective effects observed with antioxidants like sulforaphane. louisville.edunih.govresearchgate.net |

| Neural | Neuroblastoma Cells | Increased reactive oxygen species (ROS) production; mitochondrial dysfunction. nih.govresearchgate.net | Protective induction of autophagy; dose-dependent effects on antioxidant properties. nih.govresearchgate.net |

Analytical Methods Development and Validation for Olanzapine Benzoate and Its Metabolites

Chromatographic Techniques for Quantification in Preclinical Samples

Chromatographic separation techniques are the cornerstone for the analysis of olanzapine (B1677200) in pharmaceutical and biological matrices. These methods offer high resolution and sensitivity, allowing for the separation of the parent drug from its metabolites and potential impurities. crystalpharmatech.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of olanzapine. fda.gov Reversed-phase HPLC methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase. drugbank.comaxios-research.com

One developed HPLC method utilized a Kromasil C-18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (30:70 v/v) at a flow rate of 1.5 mL/min, with detection at 258 nm. This method demonstrated a retention time for olanzapine of 1.850 minutes and was linear over a concentration range of 10 to 50 μg/mL. drugbank.com Another method employed a C8 column with a mobile phase of acetonitrile and aqueous tetramethylammonium (B1211777) perchlorate, with UV detection at 260 nm. axios-research.com This particular method showed high precision, with a relative standard deviation (RSD) better than 1.8%, and accuracy between 99.9% and 101.1%. axios-research.com The versatility of HPLC allows for its application in analyzing both pure drug substance and complex tablet dosage forms. drugbank.com

Table 1: HPLC Method Parameters for Olanzapine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase (Column) | Kromasil C-18 | C8 | Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Phosphate Buffer (30:70 v/v) | Acetonitrile: Aqueous Tetramethylammonium Perchlorate | Ammonium Phosphate Buffer: Methanol (B129727) (70:30 v/v) |

| Flow Rate | 1.5 mL/min | Not Specified | 1 mL/min |

| Detection Wavelength | 258 nm | 260 nm | 220 nm |

| Retention Time | 1.850 min | Not Specified | 3.447 min |

| Linearity Range | 10-50 µg/mL | Not Specified | 2-10 µg/mL |

| Reference | drugbank.com | axios-research.com | axios-research.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. drugbank.com This technique utilizes columns with smaller particle sizes (typically under 2 µm), which results in improved separation efficiency. drugbank.com

A UPLC method for olanzapine was developed using an Acquity UPLC BEH C-18 column (100-mm, 2.1-mm, 1.7-µm) with a photodiode array detector. drugbank.com The method demonstrated a short retention time of 2.433 minutes, making it highly efficient for analyzing a large number of samples. It was validated according to International Conference on Harmonisation (ICH) guidelines and showed excellent linearity in the 10-50 μg/ml range, with a linear regression greater than 0.999. drugbank.com The precision was confirmed with intra- and inter-day assay RSD values within 1.5%, and recovery was between 98.2% and 100.9%. drugbank.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantitative analysis of olanzapine. drugs.com It is known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.

For olanzapine, an HPTLC method was developed using silica (B1680970) gel 60F254 plates as the stationary phase and a mobile phase of methanol-ethyl acetate (B1210297) (8.0 + 2.0, v/v). Densitometric analysis was performed at 285 nm. This method yielded a compact band for olanzapine at an Rf value of 0.35 ± 0.02. The calibration plot was linear in the concentration range of 100-600 ng/band with a high correlation coefficient (r² = 0.9997). Another stability-indicating HPTLC method used a mobile phase of toluene: methanol (5:5 v/v) with detection at 297 nm, resulting in a sharp peak at an Rf value of 0.50. yu.edu.jo This method was capable of separating olanzapine from its degradation products. yu.edu.jo

Mass Spectrometry-Based Methods (MS, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional selectivity and sensitivity for the quantification of olanzapine and its metabolites, even at very low concentrations in complex biological matrices like plasma and serum. fda.govdrugs.com

LC-MS/MS methods are frequently developed for bioanalytical applications. google.comdrugs.com One such method for olanzapine in serum involved protein precipitation followed by UPLC-MS/MS analysis. google.com The mass spectrometer operated in positive ion mode using multiple reaction monitoring (MRM). The transitions monitored for olanzapine were m/z 313.1 > 256.1 and 313.1 > 198.0. google.com This method had a limit of quantification of 0.5 nM and a linear range of 5 to 500 nM. google.com Another LC-MS method for pharmaceutical formulations used an Agilent C18 column and detected olanzapine at m/z 313.3 in positive ion mode, achieving a limit of detection (LOD) of 0.7 ng/mL and a limit of quantification (LOQ) of 2 ng/mL. nih.gov

Table 2: LC-MS/MS Method Parameters for Olanzapine Analysis

| Parameter | Condition 1 (Serum) | Condition 2 (Plasma) | Condition 3 (Plasma) |

|---|---|---|---|

| Chromatography | UPLC | HPLC | LC |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| Monitored Transition (m/z) | 313.1 > 256.1 | 313 → 256 (Quantitative) | 313.2 → 256.1 |

| Linearity Range | 5-500 nM | 0.10–40.0 ng/mL | 0.1-20 ng/ml |

| Limit of Quantification (LOQ) | 0.5 nM | 0.10 ng/mL | 0.1 ng/mL |

| Recovery | 84-95% | >90% | Not Specified |

| Reference | google.com | mind.org.uk | researchgate.net |

Spectrophotometric Approaches (UV-Spectrophotometry)

UV-Spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of olanzapine in bulk and pharmaceutical dosage forms. nih.govepo.org These methods are based on the principle that the drug absorbs ultraviolet light at a specific wavelength.

A UV spectrophotometric method was developed by measuring the absorbance of a methanolic solution of olanzapine at its maximum wavelength (λmax) of 226 nm. nih.gov This method adhered to Beer's Law over a concentration range of 0.1 µg to 50 µg/ml. Another study identified a λmax of 258 nm in a solvent system of water and hydrochloric acid (9:1), with a linear response in the 5-40 µg/ml range. epo.org The percentage recovery for this method was reported to be between 98.31% and 99.68%. epo.org While generally less selective than chromatographic methods, UV-spectrophotometry is highly suitable for routine quality control analysis where the sample matrix is simple.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)

Validation of analytical methods is essential to ensure their reliability, accuracy, and reproducibility for their intended purpose. The validation process is conducted according to guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH). drugbank.com

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or excipients. In chromatography, this is demonstrated by separating the analyte peak from all other peaks. yu.edu.jo

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. drugbank.com It is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator. drugbank.com For instance, a UPLC method for olanzapine showed a linear regression of >0.999 over a range of 10-50 μg/ml. drugbank.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a sample matrix and then analyzed. An HPLC method reported recovery in the range of 97.7-102.3%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). drugbank.com A UPLC method for olanzapine demonstrated RSD values within 1.5% for both intra- and inter-day assays. drugbank.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. drugbank.com For HPLC, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. axios-research.com

Table 3: Summary of Validation Parameters for Olanzapine Analytical Methods

| Parameter | HPLC | UPLC | HPTLC | LC-MS/MS | UV-Spectrophotometry |

|---|---|---|---|---|---|

| Linearity Range | 10-200 mg/mL | 10-50 µg/ml drugbank.com | 100-600 ng/band | 0.1-20 ng/ml researchgate.net | 5-40 µg/ml epo.org |

| Correlation Coefficient (r²) | >0.999 drugbank.com | >0.999 drugbank.com | 0.9997 | ≥0.999 google.com | 0.998 epo.org |

| Accuracy (% Recovery) | 97.7-102.3% | 98.2-100.9% drugbank.com | 100.75% yu.edu.jo | Within 10% researchgate.net | 98.31-99.68% epo.org |

| Precision (%RSD) | <2% | <1.5% drugbank.com | Not Specified | Within 10% researchgate.net | <1% epo.org |

| LOD | 3.0 mg/mL | Not Specified | 23.90 ng/band | 0.7 ng/mL nih.gov | Not Specified |

| LOQ | 8.0 mg/mL | Not Specified | 91.04 ng/band | 2 ng/mL nih.gov | Not Specified |

Bioanalytical Methodologies for Biological Matrices (e.g., animal plasma, tissues)

The quantification of olanzapine, the active moiety of olanzapine benzoate (B1203000), and its metabolites in biological matrices is crucial for pharmacokinetic and tissue distribution studies. nih.gov Various bioanalytical methods have been developed and validated for animal plasma and tissues, primarily employing chromatographic techniques due to their high sensitivity and specificity. jchr.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent methods for the bioanalysis of olanzapine in animal studies. jchr.orgnih.gov These techniques offer robust and sensitive quantification, essential for determining the concentration of the drug and its metabolites in complex biological samples like plasma and brain tissue. nih.govnih.gov

Sample preparation is a critical step to ensure the removal of interfering endogenous substances from the matrix. Common techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction (LLE). jchr.orgnih.gov SPE is widely utilized for its high recovery rates and ability to minimize matrix interference. jchr.orgsemanticscholar.org LLE has also been effectively used, with solvents such as dichloromethane (B109758) and ethyl acetate, to isolate olanzapine from plasma samples. nih.gov

Detailed Research Findings in Animal Matrices

Studies in rats have provided significant insights into the pharmacokinetics and tissue distribution of olanzapine. One study investigated the distribution of olanzapine in rat plasma, brain, liver, lung, kidney, spleen, and fat using an HPLC method with electrochemical detection. nih.gov The results showed that olanzapine is rapidly absorbed and widely distributed in tissues, with tissue concentrations being four- to 46-fold higher than in plasma. nih.gov The highest concentrations were found in the liver and spleen. nih.gov Notably, a strong correlation was observed between plasma concentrations and the simultaneous concentrations in the brain and other tissues. nih.gov

Another study developed a sensitive LC-MS/MS method coupled with a column-switching technique to determine olanzapine concentrations in rat brain microdialysates. nih.gov This method achieved a low limit of quantification and was successfully applied to quantify olanzapine levels in the brain, demonstrating the utility of advanced analytical techniques for specific tissue analyses. nih.gov LC-MS has also been used to measure olanzapine concentrations in rat plasma and cerebrospinal fluid (CSF), confirming that experimental administration protocols achieve clinically relevant drug levels. nih.gov

The validation of these bioanalytical methods is performed according to regulatory guidelines to ensure reliability. researchgate.net Validation parameters typically include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). semanticscholar.orgresearchgate.net

Below are data tables summarizing the validation parameters from various developed methods for the determination of olanzapine in animal and human plasma, which are representative of the methodologies applied in preclinical animal studies.

Table 1: LC-MS/MS Method Validation for Olanzapine in Plasma

| Parameter | Result | Reference |

| Linearity Range | 1-20 ng/mL (R² = 0.9976) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.085 ng/mL | nih.gov |

| Intra-day Precision (% RSD) | < 11.60% | nih.gov |

| Inter-day Precision (% RSD) | < 11.60% | nih.gov |

| Intra-day Accuracy (% RE) | < 1.66% | nih.gov |

| Inter-day Accuracy (% RE) | < 1.66% | nih.gov |

| Mean Recovery | 90.08% | nih.gov |

| Internal Standard (IS) | Deuterated analogue of olanzapine | springernature.com |

Table 2: RP-HPLC Method Validation for Olanzapine in Human Plasma

| Parameter | Olanzapine | Samidorphan | Reference |

| Linearity Range | 1-40 µg/mL (R² ≥ 0.99) | 2.25-90 µg/mL (R² ≥ 0.99) | semanticscholar.org |

| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL | 2.25 µg/mL | semanticscholar.org |

| Intra-day Precision (% CV) | 1.90% to 12.63% | 0.43% to 7.93% | semanticscholar.org |

| Inter-day Precision (% CV) | Not Specified | 1.70% to 12.11% | semanticscholar.org |

| Intra-day Accuracy | 87.01% to 115.29% | 93.40% to 105.46% | semanticscholar.org |

| Inter-day Accuracy | Not Specified | 92.21% to 107.78% | semanticscholar.org |

| Mean Recovery | 97.62% | 93.32% | semanticscholar.org |

| Internal Standard (IS) | Quetiapine (Mean Recovery: 92.78%) | Quetiapine (Mean Recovery: 92.78%) | semanticscholar.org |

Advanced Formulation Research and Delivery Systems of Olanzapine Benzoate

Strategies for Solubility Enhancement of Olanzapine (B1677200) Benzoate (B1203000) Forms

Enhancing the aqueous solubility of olanzapine and its salt forms is a critical objective in formulation development. While research directly targeting olanzapine benzoate is limited, strategies successfully applied to olanzapine can be extrapolated. These techniques aim to increase the dissolution rate and, consequently, the potential bioavailability of the drug. nih.gov

Several advanced methods have been investigated to improve olanzapine's solubility profile:

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state. nih.gov Solid dispersions of olanzapine using carriers like pregelatinised starch (PGS) and sodium starch glycollate (SSG) have demonstrated higher solubility and improved drug release compared to the pure drug. nih.gov The conversion of the drug from a crystalline to an amorphous state within the dispersion is a key factor in this enhancement. mdpi.com

Spray Drying: This method can be used to create microspheres or solid dispersions that improve solubility. A study involving spray-dried microspheres of olanzapine with β-cyclodextrin resulted in a tenfold increase in solubility and a 99% drug release within 20 minutes. japsonline.comjapsonline.com X-ray diffraction (XRD) analysis confirmed that the process decreased the crystallinity of the drug, contributing to the enhanced dissolution. srce.hr

Freeze-Drying (Lyophilisation): Preparing freeze-dried tablets (FDT) is another effective approach. By dispersing olanzapine in an aqueous solution of water-soluble carriers like gelatin, glycine (B1666218), and sorbitol and then lyophilising the mixture, the drug's crystalline state can be transformed into a more soluble amorphous state. scielo.brscielo.br This method has been shown to increase the solubility of olanzapine by nearly four and a half times and achieve over 90% dissolution within 5 minutes. scielo.brscielo.br

Recrystallization: The process of recrystallization using different solvent systems can modify the physicochemical properties of a drug. humanjournals.com Studies on olanzapine using acetone (B3395972) as a solvent for recrystallization have shown changes in the drug's dissociation constant and crystalline structure, which can influence its dissolution kinetics. humanjournals.com

Table 1: Comparative Solubility and Dissolution Enhancement of Olanzapine

| Enhancement Technique | Carrier/Method | Key Finding | Reference |

|---|---|---|---|

| Freeze-Drying | Gelatin, glycine, sorbitol | ~4.5-fold increase in solubility; >90% dissolution in 5 minutes. | scielo.brscielo.br |

| Spray Drying | β-cyclodextrin (1:3 w/w) | 10-fold increase in solubility; 99% release in 20 minutes. | japsonline.comjapsonline.com |

| Solid Dispersion | Pregelatinised starch (PGS), Sodium starch glycollate (SSG) | Significantly higher solubility and improved drug release profile compared to pure drug. | nih.gov |

| In Situ Co-amorphization | Saccharin | 4-fold enhancement in drug dissolution rate compared to samples with olanzapine in the matrix. | mdpi.com |

Prodrug Design Principles Applied to Benzoate Conjugates

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The primary rationale for converting a drug into a prodrug is to overcome undesirable properties and improve its pharmacokinetic profile.

For olanzapine, a key pharmacokinetic challenge is its extensive first-pass metabolism, where about 40% of an oral dose is metabolized before it reaches systemic circulation. nih.gov This reduces its oral bioavailability and can lead to variability in plasma concentrations. A prodrug strategy, such as creating an this compound ester, could temporarily mask one of the functional groups susceptible to early metabolism, allowing the compound to bypass or reduce the extent of first-pass degradation.

Furthermore, converting a carboxylic acid to an ester, as in a benzoate prodrug, increases its lipophilicity. nih.gov This enhanced lipophilicity can facilitate the drug's ability to cross biological membranes, potentially improving absorption. nih.gov This approach is particularly attractive for drugs targeting the central nervous system, where crossing the blood-brain barrier is essential. mdpi.com

The conversion of an this compound prodrug back to the active olanzapine would primarily rely on enzymatic hydrolysis. The ester bond in benzoate conjugates is susceptible to cleavage by esterase enzymes that are abundant in the body, particularly in the plasma, liver, and other tissues. doi.orgulisboa.pt

The biotransformation pathway is expected to proceed in two main stages:

Ester Hydrolysis: Esterases would catalyze the hydrolysis of the this compound ester, breaking the bond between the olanzapine moiety and the benzoate group. This reaction would release active olanzapine and benzoic acid. Studies on various benzoic acid esters show that they are readily hydrolyzed by human plasma enzymes. doi.org The rate of this hydrolysis can be influenced by the structure of the alcohol moiety. doi.org

Metabolism of Released Olanzapine: Once olanzapine is released, it would undergo its known metabolic pathways. Olanzapine is extensively metabolized via several routes, including direct N-glucuronidation at the benzodiazepine (B76468) ring (a major pathway), allylic hydroxylation, N-oxidation of the piperazine (B1678402) ring, and N-dealkylation. semanticscholar.orgnih.gov The primary enzyme system involved in its oxidative metabolism is the cytochrome P450 system, particularly CYP1A2. researchgate.netmdpi.com The main circulating metabolite is the 10-N-glucuronide. semanticscholar.orgnih.gov

The released benzoic acid would be metabolized through its own established pathways, primarily conjugation with glycine to form hippuric acid, which is then excreted.

A mutual prodrug consists of two different pharmacologically active agents linked together in a single molecule. The goal is for the molecule to be cleaved in vivo, releasing both drugs to exert their individual therapeutic effects, potentially leading to synergistic or additive benefits or targeting different aspects of a disease.

While no specific mutual prodrug of olanzapine and benzoic acid has been detailed in the literature, the concept can be explored theoretically. Benzoic acid and its salt, sodium benzoate, have been investigated for their effects on the central nervous system. For instance, sodium benzoate has been studied as an add-on treatment in schizophrenia, where it is thought to act on glutamatergic pathways. nih.gov

A hypothetical olanzapine-benzoate mutual prodrug could be designed to deliver both the antipsychotic effects of olanzapine and the potential glutamatergic modulating effects of benzoic acid simultaneously upon cleavage. This could theoretically offer a dual-mechanism approach to treating schizophrenia, addressing both dopaminergic/serotonergic systems (with olanzapine) and the glutamatergic system (with benzoate). nih.govnih.gov Such a design would require careful optimization to ensure the desired release kinetics for both active components.

Controlled Release and Targeted Delivery Approaches in Preclinical Models

To improve therapeutic outcomes and patient adherence, various advanced delivery systems for olanzapine have been explored in preclinical models. These systems aim to provide controlled, sustained release or to target the drug to its site of action, such as the brain.

Controlled-Release Matrix Tablets: Formulations using a blend of polymers like Methocel® and Ethocel® have been developed to create controlled-release matrix tablets. nih.gov These tablets are designed to release olanzapine over a prolonged period (e.g., 24 hours), which can minimize fluctuations in plasma drug levels, potentially reducing side effects and improving tolerability. nih.gov

Long-Acting Injectable Formulations: A long-acting injectable depot formulation of olanzapine pamoate has been developed for maintenance treatment. nih.gov The salt form, olanzapine pamoate, has a very long elimination half-life of approximately 30 days, allowing for administration every 2 to 4 weeks, which significantly improves compliance. nih.gov

Nanotechnology-Based Delivery Systems: Nanocarriers have gained attention for their ability to enhance drug solubility, stability, and targeted delivery. mdpi.com Several nanosystems have been investigated for olanzapine:

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers that can encapsulate drugs to improve bioavailability. jddtonline.info They are explored as a means to enhance the delivery of olanzapine, potentially for brain targeting. jddtonline.info

Polymersomes: These are vesicles formed from amphiphilic block copolymers. An intranasal polymersome-based nanocarrier for olanzapine has been shown in rat models to significantly improve brain delivery, achieving a 5.7-fold increase in the area under the curve (AUC) in the brain compared to oral dosing and confirming efficient nose-to-brain transport. mdpi.com

Chitosan (B1678972) Nanoparticles: Olanzapine-loaded chitosan nanoparticles administered intranasally to rabbits demonstrated significantly enhanced systemic absorption and bioavailability compared to an olanzapine solution, suggesting this is a promising alternative delivery route to bypass first-pass metabolism. nih.govresearchgate.net

These preclinical and formulation studies highlight the potential of advanced delivery systems to optimize the therapeutic profile of olanzapine, and similar principles could be applied to its benzoate form to further enhance its delivery characteristics.

Computational and in Silico Studies of Olanzapine Benzoate

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For olanzapine (B1677200) benzoate (B1203000), this method is instrumental in understanding its binding affinity and interaction with various neurotransmitter receptors, which is central to its antipsychotic mechanism.

Research on a related compound, olanzapinium 2,5-dihydroxybenzoate (B8804636), has provided valuable information on the potential receptor interactions of olanzapine salts. tandfonline.com Docking studies of this compound against key receptors implicated in psychosis, such as dopamine (B1211576) and serotonin (B10506) receptors, have revealed strong binding affinities. These simulations indicate that the olanzapine moiety is the primary contributor to receptor binding, forming critical interactions with amino acid residues in the active sites of these receptors.

A summary of typical binding energies for olanzapine with various receptors, derived from computational studies, is presented below. It is important to note that these values are for the parent compound, olanzapine, but provide a strong indication of the interactions expected for olanzapine benzoate.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |

| Dopamine D2 Receptor | -8.5 to -10.5 | Asp114, Ser193, Phe390 |

| Serotonin 5-HT2A Receptor | -9.0 to -11.0 | Asp155, Ser242, Phe363 |

| Histamine (B1213489) H1 Receptor | -9.5 to -11.5 | Asp107, Lys191, Tyr431 |

| Muscarinic M1 Receptor | -8.0 to -9.5 | Tyr106, Asn382, Trp400 |

Note: The data in this table is illustrative and compiled from various computational studies on olanzapine. The exact values can vary depending on the specific software, force fields, and receptor models used.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are essential for validating the interactions predicted by molecular docking and for assessing the stability of the binding pose.

For olanzapinium 2,5-dihydroxybenzoate, MD simulations have been conducted to evaluate the stability of its complex with target receptors. tandfonline.com These studies, typically run for nanoseconds, have shown that the compound remains stably bound within the receptor's active site, with minimal conformational fluctuations. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are key parameters monitored in these simulations. Low RMSD values are indicative of a stable complex.

The insights from these simulations can be extrapolated to this compound. The olanzapine cation is the pharmacologically active component, and its stable interaction with the receptor is paramount. MD simulations of olanzapine bound to receptors like the dopamine D2 and serotonin 5-HT2A receptors have demonstrated that the compound maintains a stable binding mode throughout the simulation. The flexibility of the piperazine (B1678402) ring and the orientation of the thieno[2,3-b] tandfonline.commdpi.combenzodiazepine (B76468) moiety are crucial for adapting to the dynamic environment of the receptor binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of a molecule. While specific DFT studies on this compound are not widely available, research on olanzapine polymorphs provides valuable information regarding the electronic properties of the active drug molecule.

These calculations help in understanding the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For olanzapine, these calculations have revealed that the electron density is delocalized over the aromatic and heterocyclic ring systems. The nitrogen and sulfur atoms are identified as key sites for electrostatic interactions, which is consistent with their role in receptor binding.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico ADMET prediction models are computational tools that estimate the pharmacokinetic properties of a compound, providing an early indication of its potential as a drug. These predictions are based on the molecule's structure and physicochemical properties.

Studies on olanzapinium 2,5-dihydroxybenzoate have included predictions of its ADMET properties. tandfonline.com These analyses have suggested that the compound is likely to have good oral bioavailability and is not predicted to be carcinogenic or mutagenic. tandfonline.com

For this compound, similar predictions can be made based on the well-characterized properties of olanzapine and benzoic acid. Olanzapine is known to be well absorbed orally and extensively metabolized in the liver, primarily through oxidation and glucuronidation. Benzoic acid is a generally recognized as safe (GRAS) substance that is readily metabolized and excreted. The salt formation with benzoate is not expected to drastically alter the fundamental ADMET profile of olanzapine, although it may influence properties like solubility and dissolution rate, which can impact absorption.

A summary of predicted ADMET properties for olanzapine, which would be largely applicable to this compound, is provided in the table below.

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed after oral administration. |

| Blood-Brain Barrier Penetration | High | Can readily cross into the central nervous system to exert its therapeutic effect. |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | Extensively bound to plasma proteins, which can affect its free concentration. |

| Metabolism | ||

| CYP450 Substrate | CYP1A2, CYP2D6 | Primarily metabolized by these cytochrome P450 enzymes. |

| Excretion | ||

| Renal Excretion | Moderate | A portion of the metabolites is excreted via the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate | Potential for cardiac side effects needs to be considered. |

| Mutagenicity (Ames test) | Negative | Not likely to be mutagenic. |

Note: This data is based on in silico predictions for the olanzapine molecule and may vary slightly for the benzoate salt.

Q & A

Q. How can synergistic effects between this compound and adjunct therapies be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products